5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol
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Overview
Description
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone linked to a pyridine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dipyridin-2-ylpyridine with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or a receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogen evolution reactions . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol can be compared with other similar compounds, such as:
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: This compound has a similar structure but with a shorter propanol backbone, which may affect its chemical reactivity and applications.
4’-(1-Pyrenyl)-2,2’6’,2’'-terpyridine: This compound includes a pyrene moiety, which can enhance its photophysical properties and make it suitable for applications in materials science.
The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, making it a versatile compound for various applications.
Properties
CAS No. |
538366-64-2 |
---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol |
InChI |
InChI=1S/C20H21N3O2/c24-12-6-1-7-13-25-16-14-19(17-8-2-4-10-21-17)23-20(15-16)18-9-3-5-11-22-18/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
InChI Key |
IQWAXYUSABEGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCO |
Origin of Product |
United States |
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